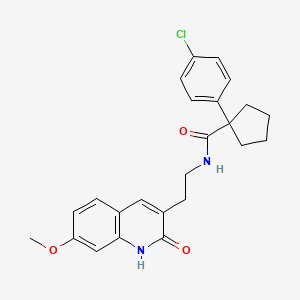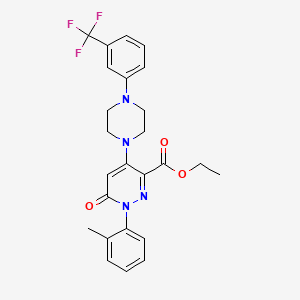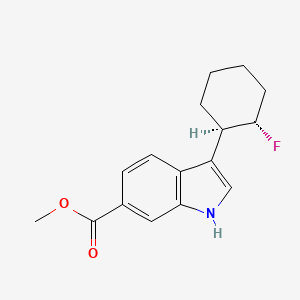
N-(4-(5-甲氧基苯并呋喃-2-基)噻唑-2-基)-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, benzimidazole analogs have been synthesized using condensation . The structures of the synthesized compounds were confirmed using IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .
Molecular Structure Analysis
The molecular structure of “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide” includes a benzofuran ring, a thiazole ring, and a nitrobenzamide group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide” are not available, similar compounds have been studied . For example, substituted benzofuran-2-yl)(phenyl)methanone analogs were synthesized by condensation .
科学研究应用
抗惊厥活性
与 N-(4-(5-甲氧基苯并呋喃-2-基)噻唑-2-基)-3-硝基苯甲酰胺 相似的化合物在科学研究中的一项重大应用是探索抗惊厥特性。研究表明,与受试化合物在结构上相关的成分 1,3,4-噻二唑的衍生物已显示出有希望的抗惊厥活性。这些发现源于对有希望的抗惊厥物质的质量控制方法的开发,突出了此类化合物在治疗癫痫发作中的潜力,并为进一步的临床前研究提供了基础。为这些衍生物开发的方法涉及各种光谱技术,表明它们在医药应用中的质量控制和标准化方面具有重要的物理化学性质和光谱特性 (Sych 等,2018)。
抗菌和抗真菌特性
含有噻唑环的化合物,类似于 N-(4-(5-甲氧基苯并呋喃-2-基)噻唑-2-基)-3-硝基苯甲酰胺,已被合成并评估其抗菌和抗真菌作用。对包含噻唑环的 5-(亚苄基)-3-苯基噻唑烷-4-酮衍生物的研究表明,这些化合物对多种革兰氏阳性菌和革兰氏阴性菌以及真菌表现出抑制作用。这强调了噻唑衍生物在治疗微生物疾病,特别是细菌和真菌感染方面的治疗潜力 (Desai 等,2013)。
抗病毒剂
与我们感兴趣的化合物密切相关的噻唑烷类被认为对包括乙型肝炎病毒 (HBV) 在内的病毒具有广谱抗感染能力。噻唑烷类对 HBV 复制的合成和活性研究提出了对抗病毒感染的创新方法。研究结果表明,某些噻唑烷类通过改变其结构,可以作为病毒复制的有效且选择性抑制剂,为抗病毒治疗提供了新的途径 (Stachulski 等,2011)。
作用机制
Target of Action
Similar benzofuran derivatives have been found to interact with various biological targets, including cancer cells .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Similar benzofuran derivatives have been found to have significant cell growth inhibitory effects .
生化分析
Biochemical Properties
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s benzofuran moiety is known for its antimicrobial and anticancer activities . It interacts with enzymes such as topoisomerase I, sigma receptors, and carbonic anhydrase, exhibiting inhibitory effects . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes.
Cellular Effects
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the rapid sodium ion influx in atrial and myocardial conduction fibers, thereby modulating conduction velocity and reducing sinus node autonomy . Additionally, it impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as topoisomerase I and sigma receptors, inhibiting their activity . This inhibition disrupts critical cellular processes, leading to the compound’s antimicrobial and anticancer effects. Additionally, the compound’s interaction with carbonic anhydrase results in altered pH regulation within cells, further contributing to its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies indicate that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological system being studied.
Dosage Effects in Animal Models
The effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher dosages, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s benzofuran moiety facilitates its interaction with membrane transporters, allowing for efficient cellular uptake and distribution . Once inside the cell, the compound can localize to specific compartments, where it exerts its biological effects. The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the modulation of cellular processes and the exertion of its biological effects.
属性
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-26-14-5-6-16-12(8-14)9-17(27-16)15-10-28-19(20-15)21-18(23)11-3-2-4-13(7-11)22(24)25/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJVCQANXNPGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)
![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)


